5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives has been a topic of considerable interest due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The oxime derivatives were reacted with ethoxycarbonyl isothiocyanate in ethyl acetate to form the intermediate thioureas, which spontaneously cyclized in refluxing ethanol to afford the desired substituted ethyl (3-oxido-2-quinazolinyl)carbamates .Chemical Reactions Analysis
The chemical reactions involving quinazoline and quinazolinone derivatives have been studied extensively. For instance, the oxime derivatives were reacted with ethoxycarbonyl isothiocyanate in ethyl acetate to form the intermediate thioureas, which spontaneously cyclized in refluxing ethanol to afford the desired substituted ethyl (3-oxido-2-quinazolinyl)carbamates .Scientific Research Applications
Synthesis and Biological Properties
The synthesis and biological properties of derivatives related to 5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide have been a subject of study due to their promising biological activities. The process involves the interaction of specific aminoesters with caprolactam in the presence of phosphorus oxychloride, leading to the formation of compounds with significant anti-MAO and antitumor properties. These compounds have been found to possess potential in vitro and in vivo activities, indicating their relevance in the development of therapeutic agents (Маркосян et al., 2006) [https://consensus.app/papers/биологические-свойства-производных-маркосян/0975a7a7dc3e587491b4814c9e04a07f/?utm_source=chatgpt].
Another study reported the synthesis of 5-methyl-5-ethyl-4-oxo-benzo[h]quinazolines, showcasing the versatility in synthesizing related compounds. This study also emphasized the significant antitumor and anti-MAO activities of these synthesized compounds, underscoring the chemical's potential in medicinal chemistry (Markosyan et al., 2006) [https://consensus.app/papers/synthesis-activity-markosyan/f9e25e8276b751c49375c12705f1876b/?utm_source=chatgpt].
Photochemical Synthesis Applications
Research into the photochemical synthesis of related compounds, such as methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, has demonstrated the influence of water content in reaction mixtures on the yield of desired products. This insight into the role of water in photochemical reactions opens avenues for optimizing synthesis processes for similar compounds (Budruev et al., 2021) [https://consensus.app/papers/water-photochemical-synthesis-methyl-budruev/42965d6fe00951528ee7f60ada59a911/?utm_source=chatgpt].
Antimicrobial and Antitumor Potential
The exploration of novel 1H-1,2,3-triazole-4-carboxamides and their derivatives has highlighted the antimicrobial activities against primary pathogens, including both bacterial and fungal strains. This research signifies the potential of compounds related to this compound in contributing to the development of new antimicrobial agents (Pokhodylo et al., 2021) [https://consensus.app/papers/discovery-pokhodylo/7f6c2e7f3f6d5fb28ebd8778d5b72da9/?utm_source=chatgpt].
Future Directions
Quinazoline and quinazolinone derivatives have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . They are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on the synthesis and biological activities investigations of quinazoline and quinazolinone derivatives .
Properties
IUPAC Name |
5-methyl-N-[(3-methylphenyl)methyl]-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-7-6-8-17(13-16)15-24-22(27)18-10-11-19-20(14-18)25(2)21-9-4-3-5-12-26(21)23(19)28/h6-8,10-11,13-14,21H,3-5,9,12,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMUXPWFYAYJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.